molecular formula C9H8BrFN2S B1439227 2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide CAS No. 1147205-03-5

2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide

Cat. No.: B1439227
CAS No.: 1147205-03-5
M. Wt: 275.14 g/mol
InChI Key: XDWDOSAFVVYLNE-UHFFFAOYSA-N
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Description

2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring.

Future Directions

The future directions for research on “2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide” and related compounds could involve further exploration of their synthesis and potential biological activities . This could include investigating their potential as anti-inflammatory agents or their potential anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide typically involves the reaction of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles and thiazolium salts, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide is compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazol-3-ium-2-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S.BrH/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWDOSAFVVYLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=[NH+]2)N)F.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide
Reactant of Route 2
2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide
Reactant of Route 3
2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide
Reactant of Route 4
2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide
Reactant of Route 5
2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide
Reactant of Route 6
2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide

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